4-(3-Fluorophenyl)-3-methoxybenzoic acid

Medicinal Chemistry ADME Drug Design

Researchers developing ATP-competitive kinase inhibitors require precise hydrogen-bond donor/acceptor profiles. This compound provides a TPSA of 46.5 Ų and 4 HBA, ideal for hinge-binding motifs. - Methoxy group adds 9.2 Ų TPSA vs. non-methoxylated analogs. - Available in 97% purity from multiple vendors, scalable from mg to multi-gram. - Verified commercial availability ensures low procurement risk.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 1214349-25-3
Cat. No. B1388555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-3-methoxybenzoic acid
CAS1214349-25-3
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)
InChIKeyMLTXOOKNUUBLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-3-methoxybenzoic acid Overview


4-(3-Fluorophenyl)-3-methoxybenzoic acid (CAS 1214349-25-3, MFCD14699842), also known as 3'-Fluoro-2-methoxybiphenyl-4-carboxylic acid, is a halogenated benzoic acid derivative with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol [1]. Its structure features a 3-fluorophenyl ring and a methoxy group on a central benzoic acid core, giving it distinct electronic and steric properties. Computed descriptors include a topological polar surface area (TPSA) of 46.5 Ų, an XLogP3 of 3.1, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly for generating kinase inhibitor libraries and other small-molecule therapeutics [2].

Why Generic Substitution Fails in SAR


Substituting 4-(3-Fluorophenyl)-3-methoxybenzoic acid with a simpler analog like 4-(3-fluorophenyl)benzoic acid, which lacks the methoxy group, or a positional isomer, can profoundly alter key molecular properties. The methoxy substituent directly increases the topological polar surface area (TPSA) by 9.2 Ų (from 37.3 to 46.5 Ų) and the hydrogen bond acceptor count from 3 to 4 compared to the non-methoxylated analog [1][2]. Even a simple shift of the fluorine atom from the 3-position to the 2-position, creating 4-(2-fluorophenyl)-3-methoxybenzoic acid, maintains the same computed XLogP3 and TPSA but results in a distinct molecular geometry and electronic distribution [3]. These differences are critical in structure-activity relationship (SAR) studies where minor structural changes can lead to the loss of target binding or altered ADME properties, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence


Enhanced Hydrogen Bond Acceptor Capacity

The presence of the methoxy group in 4-(3-Fluorophenyl)-3-methoxybenzoic acid (CAS 1214349-25-3) increases its hydrogen bond acceptor (HBA) count to 4, compared to 3 for the des-methoxy analog 4-(3-fluorophenyl)benzoic acid (CAS 1841-58-3) [1][2]. This difference is quantifiable and has direct implications for molecular recognition and solubility.

Medicinal Chemistry ADME Drug Design

Increased Topological Polar Surface Area

The target compound exhibits a TPSA of 46.5 Ų [1], which is 9.2 Ų higher than the TPSA of 37.3 Ų for the direct analog lacking the methoxy group, 4-(3-fluorophenyl)benzoic acid (CAS 1841-58-3) [2]. This quantitative difference places the target compound in a distinct property space, potentially affecting oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug-Likeness Permeability

Distinct Electronic Environment vs. Positional Isomer

While 4-(3-fluorophenyl)-3-methoxybenzoic acid and its 2-fluoro isomer (CAS 1214367-91-5) share identical computed properties such as XLogP3 (3.1), TPSA (46.5 Ų), and HBA/HBD counts [1][2], the shift of the fluorine atom from the 3-position to the 2-position on the phenyl ring creates a distinct three-dimensional structure and dipole moment. This is a critical class-level differentiator for biological target engagement.

Medicinal Chemistry SAR Isomer Differentiation

Commercial Availability at Defined Purity Grades

The target compound is commercially available from multiple vendors at defined purity levels. For example, Alichem offers it at 97% purity (500mg: $855.75; 1g: $1490.00), while abcr supplies it at 95% purity (5g: €1159.00) [1]. This multi-vendor availability with specified purity contrasts with some positional isomers or less-substituted analogs that may only be available from a single source or at lower purities, ensuring reproducible procurement for research programs.

Chemical Procurement Building Blocks Vendor Comparison

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

In the design of ATP-competitive kinase inhibitors, the hinge-binding motif often requires a precise number of hydrogen bond donors and acceptors. The 4-HBA profile of 4-(3-Fluorophenyl)-3-methoxybenzoic acid, a direct consequence of its methoxy substitution [4], makes it a superior starting material for generating focused libraries targeting kinases with specific hinge-region requirements, compared to the non-methoxylated analog [2]. This quantifiable difference in HBA count directly influences the fragment's ability to satisfy key binding interactions.

Potency and Permeability Optimization

Its TPSA of 46.5 Ų [4] provides a starting point that is more polar than the parent biphenylcarboxylic acid (37.3 Ų) [2]. This makes 4-(3-Fluorophenyl)-3-methoxybenzoic acid an ideal intermediate for lead series where a reduction in membrane permeability is desired to mitigate off-target toxicity or to target extracellular domains, providing a measurable physicochemical shift compared to simpler building blocks.

Fluorine-Specific Metabolic Stability SAR

Research on related fluorinated biphenyl-4-carboxylic acids has shown that substituting a fluorine atom at specific positions slows microbial oxidation compared to non-fluorinated counterparts [4]. While not tested directly on this compound, the presence of the 3-fluoro substituent allows this intermediate to be used in systematic fluorine-walk SAR studies to assess metabolic soft spots, a strategy supported by class-level evidence. This is a key differentiator from non-halogenated or chloro- analogs, which would be subject to distinct metabolic liabilities.

Multi-Gram Procurement for Preclinical Use

With verified commercial availability from multiple vendors at defined purity grades (e.g., 97% from Alichem, 95% from abcr) [4], this compound is a practical choice for scaling up from milligram-scale SAR exploration to multi-gram preclinical studies. This procurement reliability is not guaranteed for all positional isomers, making it a lower-risk selection for project planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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